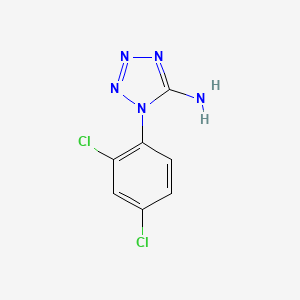

5-Amino-1-(2,4-dichlorophenyl)tetrazole

Description

Structure

3D Structure

Properties

CAS No. |

30895-27-3 |

|---|---|

Molecular Formula |

C7H5Cl2N5 |

Molecular Weight |

230.05 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)tetrazol-5-amine |

InChI |

InChI=1S/C7H5Cl2N5/c8-4-1-2-6(5(9)3-4)14-7(10)11-12-13-14/h1-3H,(H2,10,11,13) |

InChI Key |

WOEULINOTMQOJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=NN=N2)N |

Origin of Product |

United States |

Spectroscopic Characterization of 5 Amino 1 2,4 Dichlorophenyl Tetrazole

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. researchgate.net For derivatives of 5-aminotetrazole (B145819), the FT-IR spectrum provides characteristic peaks that confirm the presence of both the tetrazole ring and the substituted phenyl group.

Key vibrational bands for tetrazole and its derivatives typically appear in distinct regions of the spectrum. For instance, the N-H stretching vibrations of the amino group are expected in the high-frequency region. The tetrazole ring itself exhibits a series of characteristic vibrations, including ring stretching and deformation modes. Studies on related tetrazole compounds show that characteristic peaks for the tetrazole group can be found between 1639-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com Specifically, N=N stretching vibrations have been identified around 1329 cm⁻¹. pnrjournal.com The presence of the dichlorophenyl substituent will introduce additional bands corresponding to C-H and C-Cl stretching and bending vibrations. The aromatic C=C stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. pnrjournal.com

Interactive Table: Characteristic FT-IR Vibrational Frequencies for 5-Amino-1-(2,4-dichlorophenyl)tetrazole and Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (Amino Group) | 3400-3200 | researchgate.net |

| C-H Stretch (Aromatic) | 3100-3000 | pnrjournal.com |

| N=N Stretch (Tetrazole Ring) | ~1329 | pnrjournal.com |

| C=C Stretch (Aromatic Ring) | 1600-1400 | pnrjournal.com |

| C-N Stretch | 1350-1250 | researchgate.net |

| C-Cl Stretch | 800-600 | General |

Note: The exact positions of the peaks for this compound may vary slightly due to the specific electronic and steric environment of the molecule.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. mit.edu This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the skeletal structures of heterocyclic and aromatic rings. mit.edu

In the context of this compound, Raman spectroscopy can be used to further confirm the presence and structure of the tetrazole and dichlorophenyl moieties. The symmetric stretching vibrations of the tetrazole ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. Similarly, the vibrations of the dichlorophenyl ring can be clearly observed. For example, studies on similar aromatic compounds have utilized Raman spectroscopy to identify key vibrational modes. nih.gov The combination of FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in a comprehensive structural assignment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the amino group and the aromatic protons of the dichlorophenyl ring.

The amino group protons (NH₂) typically appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. In related amino-tetrazole structures, these protons have been observed in various chemical shift ranges. pnrjournal.comresearchgate.net The protons on the dichlorophenyl ring will exhibit a more complex splitting pattern due to spin-spin coupling. The aromatic region of the spectrum will show signals corresponding to the three protons on the substituted phenyl ring. Their specific chemical shifts and coupling constants are dictated by the positions of the two chlorine atoms. For a 2,4-dichlorophenyl group, one would expect to see three distinct aromatic proton signals.

Interactive Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

| NH₂ | Variable (broad singlet) | s (br) | pnrjournal.comresearchgate.net |

| Aromatic H | 7.0 - 8.0 | m | rsc.org |

Note: The exact chemical shifts and coupling patterns need to be determined from the experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will feature a signal for the carbon atom of the tetrazole ring attached to the amino group. The chemical shift of this carbon is a key indicator of the electronic environment within the tetrazole ring. chemicalbook.com Additionally, the six carbon atoms of the dichlorophenyl ring will produce a set of signals in the aromatic region of the spectrum. The chemical shifts of these carbons are influenced by the substitution pattern of the chlorine atoms. The carbon atoms directly bonded to chlorine will be significantly shifted compared to the others. The analysis of these shifts helps to confirm the substitution pattern of the phenyl ring. spectralservice.de

Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Reference |

| C-NH₂ (Tetrazole Ring) | ~150-160 | chemicalbook.com |

| Aromatic C-Cl | ~130-140 | rsc.org |

| Aromatic C-H | ~120-130 | rsc.org |

| Aromatic C (quaternary) | ~130-140 | rsc.org |

Note: These are approximate ranges, and the actual values are dependent on the specific molecular structure and solvent used.

Advanced NMR Techniques for Molecular Isomerism and Tautomeric Forms

The study of 5-aminotetrazole derivatives is complicated by the potential for tautomerism, where the molecule can exist in different isomeric forms that are in equilibrium. nih.gov Prototropic tautomerism, involving the migration of a proton, is common in such heterocyclic systems. nih.gov For 5-aminotetrazole, amino-imino tautomerism is a key consideration. nih.gov

Advanced NMR techniques are crucial for investigating these dynamic processes. encyclopedia.pub Two-dimensional NMR experiments, such as HSQC and HMBC, can help to establish correlations between protons and carbons, aiding in the unambiguous assignment of signals to specific tautomers. spectralservice.de Furthermore, variable temperature NMR studies can provide insights into the thermodynamics and kinetics of the tautomeric equilibrium. researchgate.net By observing changes in the NMR spectrum as a function of temperature, it is possible to determine the relative populations of the different tautomers and the energy barriers for their interconversion. researchgate.net These advanced studies are essential for a complete understanding of the molecular structure and behavior of this compound in solution. encyclopedia.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no specific published research detailing the experimental UV-Vis absorption spectrum of this compound. Such an analysis would involve dissolving the compound in a suitable transparent solvent and measuring its absorbance of ultraviolet and visible light at various wavelengths. The resulting spectrum would be expected to show characteristic absorption maxima (λmax), which correspond to electronic transitions within the molecule.

For substituted tetrazoles, the position and intensity of these absorption bands are influenced by the nature and position of the substituents on both the tetrazole ring and the phenyl group, as well as the solvent used. The dichlorophenyl group and the amino group would act as chromophores and auxochromes, influencing the electronic transitions. However, without experimental data, any discussion of specific λmax values remains speculative.

Mass Spectrometry for Molecular Identification

Specific mass spectrometry data for this compound, including detailed fragmentation patterns, is not available in the reviewed literature. Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of a compound.

In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak would confirm the compound's molecular weight. For this compound, the molecular ion would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, considering the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). This would result in a characteristic pattern of peaks (e.g., M⁺, [M+2]⁺, [M+4]⁺).

Subsequent fragmentation would likely involve the loss of stable molecules like nitrogen (N₂) from the tetrazole ring, and cleavage at the phenyl-tetrazole bond or loss of chlorine atoms from the phenyl ring. Analysis of these fragmentation patterns would provide conclusive structural evidence. However, without experimental spectra, a definitive fragmentation pathway cannot be described.

Structural Analysis of 5 Amino 1 2,4 Dichlorophenyl Tetrazole

Single-Crystal X-ray Diffraction Studies

While specific crystallographic data for 5-Amino-1-(2,4-dichlorophenyl)tetrazole is not widely published, a comprehensive understanding of its solid-state structure can be derived from high-resolution X-ray diffraction studies of analogous compounds, such as 5-aminotetrazole (B145819) and its various N-substituted derivatives. rsc.orgwikipedia.orgresearchgate.net These studies provide a robust framework for describing the molecule's geometry, the critical intermolecular forces at play, and the resulting supramolecular architecture.

The molecular structure of this compound is characterized by two key components: the planar tetrazole ring and the 2,4-dichlorophenyl group attached to the N1 position.

Tetrazole and Amino Group Planarity : Studies on various 5-aminotetrazoles consistently show that the tetrazole ring is planar. wikipedia.org The exocyclic amino group at the C5 position also lies in the same plane as the heterocyclic ring. This planarity is attributed to the delocalization of the amino group's lone pair of electrons into the π-system of the tetrazole ring. researchgate.net This results in a partial double bond character for the C5–NH₂ bond, making it significantly shorter than a typical C–N single bond. For instance, in 1-vinyl-5-amino-1H-tetrazole, the C5–N(amino) bond length is in the range of 1.330–1.337 Å. researchgate.net

Below is a table summarizing typical bond lengths observed in related 5-aminotetrazole structures, which can be considered representative for the target molecule.

| Bond | Typical Length (Å) | Notes |

| C5–N(amino) | 1.330 - 1.337 | Shorter than a standard C–N single bond, indicating partial double bond character. researchgate.net |

| N1–N2 | ~1.34 | Typical N-N bond length within the tetrazole ring. |

| N2–N3 | ~1.29 | Shorter, indicating more double bond character (N=N). |

| N3–N4 | ~1.35 | Typical N-N bond length within the tetrazole ring. |

| N4–C5 | ~1.32 | Part of the delocalized system. |

| C5–N1 | ~1.36 | Part of the delocalized system. |

| N1–C(phenyl) | ~1.43 | Standard N–C sp² single bond. |

This table presents data compiled from studies on analogous compounds.

Hydrogen bonds are the principal directional forces governing the assembly of this compound molecules in the solid state. The primary hydrogen bond donor is the amino group (–NH₂), while the potential acceptors are the nitrogen atoms of the tetrazole ring (specifically N2, N3, and N4).

| Donor | Acceptor | Type of Interaction | Expected Role in Crystal Packing |

| N–H (Amino) | N (Tetrazole Ring) | Strong Hydrogen Bond | Primary interaction forming chains or dimeric synthons. nih.gov |

| C–H (Phenyl) | N (Tetrazole Ring) | Weak C–H···N Hydrogen Bond | Secondary interactions that link the primary chains together. |

| C–H (Phenyl) | Cl (Phenyl) | Weak C–H···Cl Hydrogen Bond | Contributes to the overall stability of the 3D structure. |

This interactive table outlines the expected intermolecular interactions based on known crystal structures of similar compounds.

The combination of molecular conformation and intermolecular hydrogen bonding results in a complex and ordered three-dimensional supramolecular architecture. The primary N–H···N hydrogen bonds assemble the molecules into robust one- or two-dimensional motifs like chains or sheets.

These primary structures are then further organized in space through weaker, non-covalent interactions. These include C–H···N hydrogen bonds between the phenyl ring's hydrogen atoms and the tetrazole nitrogen atoms of other molecules. Van der Waals forces between the stacked aromatic rings also play a crucial role in the final three-dimensional packing. The interplay of these varied interactions leads to a densely packed and stable crystalline solid. nih.govscispace.com

Tautomeric Equilibrium and Isomerism of the Tetrazole Moiety

Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of tetrazole chemistry. For this compound, the relevant equilibrium is the amino-imino tautomerism.

The compound can theoretically exist in two tautomeric forms:

Amino form : 5-Amino-1-(2,4-dichlorophenyl)-1H-tetrazole. This is the structure as named and is generally the more stable and prevalent form for 5-aminotetrazoles.

Imino form : 5-Imino-1-(2,4-dichlorophenyl)-1,4-dihydro-tetrazole or the 2,5-dihydro isomer.

Extensive theoretical and experimental studies on the parent 5-aminotetrazole and its derivatives have shown that the amino tautomer is significantly more stable than the imino tautomers. nih.govncats.io Computational studies on 5-aminotetrazole in the gas phase indicate that the energy barriers for the amino-to-imino conversion are quite high, on the order of 59-74 kcal/mol, making the imino form kinetically and thermodynamically unfavorable under normal conditions. nih.gov The presence of the bulky 2,4-dichlorophenyl substituent at the N1 position is expected to further favor the amino form, as it is less sterically hindered than the corresponding imino tautomers. Therefore, for this compound, it can be concluded that the amino tautomer is the overwhelmingly dominant species in both solid and solution phases.

Computational and Theoretical Investigations of 5 Amino 1 2,4 Dichlorophenyl Tetrazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the electronic structure and properties of molecules. DFT calculations for derivatives similar to 5-Amino-1-(2,4-dichlorophenyl)tetrazole are typically performed using specific functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p), to ensure reliable results mdpi.comresearchgate.net.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles that define its shape.

Conformational analysis is particularly important for this molecule due to the rotatable single bond connecting the 2,4-dichlorophenyl ring to the tetrazole ring. By calculating the energy barrier to rotation around this bond, the most stable conformation (or conformations) can be identified. In related studies of molecules with multiple aromatic rings, computational analyses have been used to determine rotational energy barriers nih.gov. The optimized geometry is the foundation for all other computational property calculations.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) Note: The following data is illustrative for a substituted phenyltetrazole system and not the specific calculated values for this compound.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-N (Ring-Ring) | 1.45 Å |

| Bond Length | N=N (Tetrazole) | 1.30 Å |

| Bond Length | C-Cl (Phenyl) | 1.74 Å |

| Bond Angle | C-N-N (Tetrazole) | 108° |

| Dihedral Angle | Phenyl-Tetrazole | 45° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons mdpi.com.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and polarizable nih.gov. For this compound, the HOMO is expected to be localized on the electron-rich amino-tetrazole portion, while the LUMO may be distributed across the dichlorophenyl ring system, facilitating intramolecular charge transfer mdpi.comresearchgate.net.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative for similar heterocyclic compounds and are not the specific calculated values for this compound.

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecular surface. Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor, indicating favorable sites for nucleophilic attack.

Green: Regions of neutral or zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) localized around the nitrogen atoms of the tetrazole ring and the amino group due to their high electronegativity and lone pairs of electrons researchgate.netresearchgate.net. The hydrogen atoms of the amino group and parts of the phenyl ring would exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction researchgate.net.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule, and their stabilization energy (E(2)) can be calculated.

In this compound, significant interactions would be expected between the lone pair orbitals (n) of the nitrogen and chlorine atoms and the antibonding π* orbitals of the aromatic rings. For instance, an interaction like n(N) → π*(C=N) within the tetrazole ring would indicate strong electron delocalization and contribute to the ring's aromatic character and stability researchgate.netbeilstein-journals.org. NBO analysis helps quantify the intramolecular charge transfer (ICT) that is qualitatively suggested by FMO and MEP analyses researchgate.net.

Chemical Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness, Fukui Functions)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have larger HOMO-LUMO gaps.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule will undergo electronic changes.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Local reactivity is described by Fukui functions , which identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. A higher Fukui function value at a specific atom indicates greater reactivity at that site.

Table 3: Illustrative Global Chemical Reactivity Descriptors Note: These values are derived from the illustrative HOMO/LUMO energies above and are not specific to this compound.

| Descriptor | Formula | Illustrative Value (eV) |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 3.70 |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.45 |

| Chemical Softness (S) | 1/η | 0.41 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.79 |

Advanced Quantum Chemical Calculations

While DFT provides a robust framework for analysis, more advanced quantum chemical calculations can offer deeper insights or higher accuracy. These methods could include:

Time-Dependent DFT (TD-DFT): Used to predict electronic absorption spectra (UV-Vis) and study the nature of electronic transitions.

Post-Hartree-Fock methods: Such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, which can provide more accurate energy and property calculations, albeit at a much higher computational cost.

Quantum Theory of Atoms in Molecules (QTAIM): An analysis that can be used to characterize the nature of chemical bonds and intermolecular interactions within the molecule.

These higher-level calculations could be employed to refine the understanding of the electronic structure, stability, and potential photochemical behavior of this compound.

Ab Initio Methods and Basis Set Selection

Ab initio quantum chemistry methods are a class of computational procedures based on first principles, without the inclusion of experimental data. These methods utilize the fundamental laws of quantum mechanics to predict the electronic structure and properties of molecules. The accuracy of ab initio calculations is largely dependent on the level of theory and the basis set employed.

For a molecule such as this compound, a common starting point for ab initio calculations is the Hartree-Fock (HF) method. However, to achieve higher accuracy, methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often necessary. dtic.mil

The choice of basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, which include more functions, provide a more accurate description of the electron distribution but are computationally more expensive. For a molecule containing chlorine atoms, it is important to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-311++G(d,p) or the Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVDZ). These functions are essential for accurately describing the electronic structure of the halogen atoms and any potential non-covalent interactions. The selection of the appropriate method and basis set is a compromise between desired accuracy and computational cost.

| Method | Description | Common Basis Sets |

| Hartree-Fock (HF) | A mean-field approximation that does not fully account for electron correlation. | 6-31G(d), cc-pVDZ |

| Møller-Plesset (MP2) | Includes electron correlation effects through perturbation theory. | 6-311+G(d,p), aug-cc-pVDZ |

| Coupled Cluster (CC) | A highly accurate method for including electron correlation. | aug-cc-pVTZ |

| Density Functional Theory (DFT) | An alternative to traditional ab initio methods that models electron correlation through a functional of the electron density. | B3LYP/6-311++G(d,p) |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It is an extension of Density Functional Theory (DFT) and is widely used for predicting UV-Vis absorption spectra. TD-DFT calculations can provide information about the energies of electronic transitions, the corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the orbitals involved in the excitation.

For this compound, TD-DFT calculations would be instrumental in understanding its photophysical properties. The choice of the exchange-correlation functional is crucial for the accuracy of TD-DFT results. Hybrid functionals, such as B3LYP, are commonly used and often provide a good balance between accuracy and computational cost for many organic molecules. The calculations would typically be performed on the optimized ground-state geometry of the molecule. The results would allow for the assignment of the experimentally observed absorption bands to specific electronic transitions, such as n → π* or π → π* transitions within the tetrazole and dichlorophenyl rings.

Intermolecular Interaction Analysis from Computational Perspectives

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to partition a molecule into atomic basins and to characterize the chemical bonds and other interactions. mdpi.com QTAIM analysis can identify bond critical points (BCPs) between atoms, which are indicative of a chemical interaction. The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the interaction.

For this compound, QTAIM analysis could be used to characterize the covalent bonds within the molecule and to identify and quantify weaker non-covalent interactions, such as hydrogen bonds or halogen bonds, that may be present in its crystal structure or in molecular aggregates. For example, a BCP between a hydrogen atom of the amino group and a nitrogen atom of a neighboring tetrazole ring would indicate a hydrogen bond. The values of ρ and ∇²ρ at this BCP would reveal the strength and nature of this interaction.

Non-Covalent Interaction (NCI) Index Analysis

The Non-Covalent Interaction (NCI) index is a computational tool that allows for the visualization and analysis of non-covalent interactions in real space. It is based on the electron density and its derivatives. The NCI analysis generates 3D isosurfaces that highlight regions of space where non-covalent interactions are significant. The color of the isosurface indicates the type and strength of the interaction: blue for strong attractive interactions (like strong hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

In the context of this compound, NCI analysis would provide a qualitative and intuitive picture of the intermolecular interactions that govern its crystal packing or its interactions with other molecules. mdpi.com It could reveal, for instance, weak hydrogen bonds involving the amino group, π-stacking interactions between the aromatic rings, and halogen bonds involving the chlorine atoms.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal structure. nih.gov The Hirshfeld surface is defined as the region in space where the contribution to the electron density from a given molecule is greater than the contribution from all other molecules in the crystal. By mapping properties such as the normalized contact distance (d_norm) onto this surface, it is possible to identify and visualize the key intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, highlighting important interactions such as hydrogen bonds.

| Interaction Type | Typical Contribution (Illustrative) |

| H···H | 30-50% |

| C···H/H···C | 15-30% |

| N···H/H···N | 10-20% |

| Cl···H/H···Cl | 5-15% |

| Cl···Cl | <5% |

Theoretical Prediction and Correlation with Experimental Spectroscopic Data

A key application of computational chemistry is the prediction of spectroscopic data and its correlation with experimental measurements. For this compound, computational methods can be used to predict various spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

DFT calculations are widely used to predict vibrational frequencies (IR and Raman). researchgate.netscispace.com The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. By comparing the calculated and experimental spectra, it is possible to assign the observed vibrational modes to specific molecular motions.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations can aid in the assignment of peaks in the experimental ¹H and ¹³C NMR spectra.

The correlation between theoretical predictions and experimental data serves as a validation of the computational model and provides a deeper understanding of the molecular structure and properties. For instance, a good agreement between the calculated and experimental vibrational spectra would confirm the predicted geometry of this compound.

Chemical Reactivity and Derivatization of 5 Amino 1 2,4 Dichlorophenyl Tetrazole

Functional Group Transformations on the Tetrazole Ring

The reactivity of the tetrazole ring and its amino substituent is central to the derivatization of this compound.

The exocyclic amino group of 5-aminotetrazole (B145819) derivatives can undergo oxidation to yield compounds with different properties. A significant transformation is the oxidation of the amino group to a nitro group. For instance, 5-amino-1H-tetrazole (5-AT) can be oxidized to 5-nitrotetrazole (5-NT) using potassium superoxide (B77818) (KO₂) in a single-pot synthesis. nih.govresearchgate.net This method avoids the formation of sensitive diazonium intermediates. nih.gov The reaction is often facilitated by a phase transfer catalyst like 18-crown-6 (B118740) in dimethyl sulfoxide (B87167) (DMSO). nih.gov

Another oxidative pathway is the coupling of 5-aminotetrazole (5-AT) to form 5,5′-azotetrazolate salts. researchgate.netnih.gov This can be achieved through electrochemical oxidation. researchgate.netnih.gov Studies using nickel-based oxide electrodes have shown that this oxidative coupling proceeds under mild conditions. researchgate.net

Common oxidation reactions of the amino moiety are summarized in the table below.

Table 1: Oxidation Reactions of the 5-Aminotetrazole Moiety| Starting Material | Oxidizing Agent/Method | Product | Reference |

|---|---|---|---|

| 5-Amino-1H-tetrazole | Potassium superoxide (KO₂) | 5-Nitrotetrazole | nih.gov, researchgate.net |

| 5-Amino-1H-tetrazole | Electrochemical Oxidation | 5,5′-Azotetrazolate | researchgate.net, nih.gov |

| Aminoguanidine Salt | Diazotization Agent | Guanylazide (intermediate) | google.com |

Diazotization of the amino group is another key transformation. Treating 5-aminotetrazoles with diazotizing agents, such as sodium nitrite (B80452) in an acidic medium, leads to the formation of a diazonium salt intermediate. google.comresearchgate.net This intermediate is often unstable but serves as a precursor for further reactions, including cyclization to form fused heterocyclic systems. google.comresearchgate.net

The tetrazole ring in 5-Amino-1-(2,4-dichlorophenyl)tetrazole exhibits both nucleophilic and electrophilic characteristics. The molecule possesses several nucleophilic centers, including the exocyclic amino group and the nitrogen atoms of the tetrazole ring. researchgate.net In multicomponent reactions, 5-aminotetrazole often acts as a 1,3-binucleophile, with the reaction involving the amino group and a neighboring ring nitrogen. researchgate.net The nucleophilicity of the tetrazole ring can be enhanced by deprotonation, which is facilitated by its acidic nature (pKa ≈ 5.95 for the parent 5-aminotetrazole). researchgate.net

Alkylation and other electrophilic reactions typically occur at the endocyclic nitrogen atoms. researchgate.net The alkylation of 5-substituted tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted products, and the regioselectivity is influenced by the substituent at the C5 position, the alkylating agent, and the reaction conditions. researchgate.net The presence of the electron-withdrawing 2,4-dichlorophenyl group at the N1 position of the target compound directs any further substitution to the other nitrogen atoms of the ring. The electron-withdrawing nature of substituents can also make the tetrazole ring susceptible to electron-induced ring opening. nih.gov

Derivatization Strategies for Analogues

The inherent reactivity of this compound allows for its use as a synthon in the creation of a diverse range of analogues and complex heterocyclic structures.

A primary strategy for creating analogues is through multicomponent reactions (MCRs), where 5-aminotetrazole serves as a key building block. researchgate.netresearchgate.net These one-pot reactions are efficient for generating molecular diversity. researchgate.netacs.orgnih.gov For example, the Biginelli reaction, involving 5-aminotetrazole, an aldehyde, and a β-ketoester, can be used to synthesize tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. researchgate.net Similarly, the Ugi four-component reaction (U-4CR) provides access to 1,5-disubstituted tetrazoles. acs.orgnih.govbohrium.com

Another approach involves the construction of fused heterocyclic systems. This can be achieved through reactions that leverage the nucleophilicity of the aminotetrazole. For instance, reaction with coumarin (B35378) chalcones can yield tetrazolo[1,5-a]pyrimidinyl-2H-chromen-2-ones. researchgate.net Cascade reactions involving Knoevenagel condensation followed by nucleophilic substitution and cycloaddition are also employed to create fused systems like pyrrolo[1,2-d]tetrazole derivatives. documentsdelivered.com

Furthermore, direct derivatization of the 5-amino group allows for the synthesis of various analogues. For example, amination of 5-aminotetrazole can lead to the formation of diaminotetrazole derivatives. rsc.org N-bridging functionalization, such as reacting 5-aminotetrazole with chloroiodomethane (B1360106) and ammonium (B1175870) 4-amino-3,5-dinitropyrazolate, has been used to create high-density energetic compounds. nih.gov

The following table highlights some synthetic strategies for creating analogues.

Table 2: Derivatization Strategies for 5-Aminotetrazole Analogues| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Biginelli Reaction | 5-Aminotetrazole, Aldehyde, β-Ketoester | Tetrazolo[1,5-a]pyrimidines | researchgate.net |

| Ugi-azide Reaction | Aldehyde, Amine, Isocyanide, Azide (B81097) Source | 1,5-Disubstituted Tetrazoles | bohrium.com, acs.org |

| Cascade Reaction | α-Bromoacetophenones, Malononitrile, Sodium Azide | Pyrrolo[1,2-d]tetrazoles | documentsdelivered.com |

| N-Bridging | 5-Aminotetrazole, Chloroiodomethane, Nitropyrazole salt | N,N-Methylene bridged tetrazole-pyrazole | nih.gov |

| Mercury(II)-promoted | Thiourea, Azide anion | Substituted 5-Aminotetrazoles | nih.gov |

The formation and derivatization of aminotetrazoles proceed through various intricate mechanisms. A cascade reaction is a process involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one. wikipedia.org

The synthesis of 5-aminotetrazoles from isonitriles and N,N-dibromoarylsulfonamides involves a cascade process that proceeds through a carbodiimide (B86325) intermediate, which then reacts with an azide and cyclizes. nih.gov The mercury(II)-promoted synthesis from thioureas also proceeds via a guanyl azide intermediate that undergoes electrocyclization. nih.gov

Radical cascade reactions, often initiated by photoredox catalysis, are powerful tools for constructing complex cyclic compounds from simple precursors. springernature.comnih.gov While specific O₂-mediated radical cascades involving this compound are not extensively detailed in the provided literature, related mechanisms have been explored. For instance, the photochemical decomposition of 1,5-substituted tetrazoles can proceed through the formation of a singlet state imidoylnitrene intermediate after the extrusion of N₂. uc.pt This reactive intermediate can then undergo further reactions like a Wolff-type isomerization. uc.pt

The electrochemical oxidation of 5-aminotetrazole to 5,5′-azotetrazolate has been shown to occur via a proton-coupled electron transfer (PCET) mechanism. nih.gov In this process, an active intermediate, such as Ni³⁺-O(OH) on a nickel oxide electrode, acts as a chemical oxidant to abstract a hydrogen atom from the aminotetrazole, initiating the coupling. nih.gov

Coordination Chemistry of Tetrazole Ligands

The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions. 5-Aminotetrazole and its derivatives can act as ligands, binding to metal centers through the nitrogen atoms of the tetrazole ring and potentially the exocyclic amino group. iaea.orgwikipedia.org

Studies have shown that 5-aminotetrazole forms complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Cd(II). iaea.orgacs.org In many of these complexes, the 5-aminotetrazole molecule acts as a bridging ligand, connecting two metal ions through different nitrogen atoms. iaea.org The N4 atom of the tetrazole ring is often involved in coordination. wikipedia.org For example, a coordination complex with the formula [CoCl₂(aminotetrazole)₄] has been reported. wikipedia.org

The coordination behavior is also observed in related 1-phenyl-1H-tetrazole-5-thiol ligands, which form complexes with metals like Co(II) and Cd(II). lookchem.com The presence of the 2,4-dichlorophenyl substituent in this compound would influence the electronic properties and steric hindrance of the ligand, thereby affecting the structure and stability of the resulting metal complexes. The coordination ability of these compounds makes them of interest in the development of new materials, such as energetic metal complexes. energetic-materials.org.cn

Metal Chelation and Complex Formation

While specific studies on the metal chelation of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established coordination chemistry of related 5-aminotetrazole derivatives. These compounds are known to form stable complexes with a variety of transition metals, including but not limited to cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). wikipedia.orgrsc.orgresearchgate.net

The formation of these complexes typically occurs through the reaction of the tetrazole ligand with a metal salt in a suitable solvent. The tetrazole derivative can act as a neutral ligand or, upon deprotonation of the tetrazole ring's N-H group (in the case of 1H-tetrazoles), as an anionic ligand. However, for N-substituted tetrazoles like this compound, coordination as a neutral ligand is expected. The primary coordination sites are the nitrogen atoms of the tetrazole ring, particularly the N4 atom, which is often the most basic. wikipedia.org The exocyclic amino group can also participate in coordination, leading to chelation.

The general reaction for the formation of a metal complex with this compound (L) can be represented as:

nL + M(X)m → [M(L)n]Xm

Where M is the metal ion, X is the counter-anion, and n is the number of ligand molecules coordinated to the metal center. The stoichiometry and coordination number are dependent on the metal ion, the counter-anion, and the reaction conditions.

Based on studies of analogous compounds, a variety of complex types can be anticipated. rsc.orgresearchgate.net

Interactive Table: Plausible Metal Complexes with this compound

| Metal Ion (M) | Ligand (L) | Plausible Complex Formula | Potential Coordination Geometry |

| Cu(II) | This compound | [Cu(L)2Cl2] | Distorted Octahedral or Square Planar |

| Co(II) | This compound | [Co(L)2(NO3)2] | Octahedral |

| Ni(II) | This compound | [Ni(L)2(H2O)4]2+ | Octahedral |

| Zn(II) | This compound | [Zn(L)Cl2] | Tetrahedral |

Role of the Tetrazole Ring in Coordination Architectures and Metal-Ligand Interactions

The tetrazole ring is a key player in determining the structure of the resulting metal-organic frameworks. Its multiple nitrogen atoms allow for a variety of coordination modes, leading to the formation of diverse and complex architectures.

The tetrazole ring can function as a:

Monodentate ligand: Coordinating to a single metal center, typically through the N4 atom. wikipedia.org

Bidentate ligand: Chelating a single metal center, often involving the N4 atom and the exocyclic amino group.

Bridging ligand: Linking two or more metal centers to form polynuclear complexes or coordination polymers. This bridging can occur in several ways, for instance, through the N1 and N2 atoms, or the N2 and N3 atoms, or the N4 and an exocyclic donor group.

The ability of the tetrazole ring to act as a bridging ligand is a significant factor in the construction of multidimensional coordination polymers. These extended structures can exhibit interesting properties, such as porosity or specific magnetic behaviors, depending on the arrangement of the ligands and metal centers. The planarity of the tetrazole ring also facilitates π-π stacking interactions between adjacent ligands, which can further stabilize the crystal structure.

Influence of Substituents on Coordination Modes and Complex Geometries

The substituents on the tetrazole ring and the phenyl group have a profound influence on the coordination behavior of the ligand and the geometry of the resulting metal complexes.

The 1-(2,4-dichlorophenyl) group exerts both steric and electronic effects.

Steric Hindrance: The bulky dichlorophenyl group can sterically hinder the approach of the metal ion to certain nitrogen atoms of the tetrazole ring. This steric hindrance can dictate the preferred coordination site and influence the final geometry of the complex. For instance, it may favor coordination at the less sterically encumbered N4 position.

Electronic Effects: The electron-withdrawing nature of the two chlorine atoms on the phenyl ring reduces the electron density on the tetrazole ring. This inductive effect can decrease the basicity of the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. This modification of the ligand's electronic properties can be used to fine-tune the characteristics of the resulting metal complexes.

The interplay between the electronic nature of the substituents and the steric constraints they impose ultimately determines the coordination mode of the ligand and the stereochemistry around the metal center. For instance, in related triazole complexes, the presence of bulky or electron-withdrawing groups has been shown to lead to the formation of discrete mononuclear complexes rather than extended polymeric structures. nih.gov

Advanced Applications in Chemical Science Excluding Biological and Medical

Energetic Materials Research

The quest for novel energetic materials that offer superior performance, enhanced stability, and improved safety characteristics is a significant driver of chemical research. Tetrazole compounds, characterized by a five-membered ring containing four nitrogen atoms, are at the forefront of this field. The high nitrogen content and the large positive enthalpy of formation of the tetrazole ring are key contributors to the high energy density of its derivatives. Upon decomposition, these compounds release a large amount of energy and environmentally benign nitrogen gas.

Investigation of High Nitrogen Content and Energy Release Characteristics

5-Amino-1-(2,4-dichlorophenyl)tetrazole is a derivative of 5-aminotetrazole (B145819) (AT), a well-known energetic precursor. The parent AT molecule has a remarkable nitrogen content of 82.3%. mdpi.com This high nitrogen content is a primary indicator of a compound's potential as an energetic material, as the formation of stable dinitrogen (N₂) molecules upon decomposition is a highly exothermic process. The tetrazole ring itself is a stable heterocyclic structure with a high heat of formation, which endows tetrazole-based compounds with high performance. nih.gov

Table 1: Physicochemical and Energetic Properties of Selected 5-Aminotetrazole Derivatives

| Compound | Molecular Formula | Density (g cm⁻³) | Decomposition Temp. (°C) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Reference |

| 5-Aminotetrazole (AT) | CH₃N₅ | 1.502 | 201-205 | - | - | wikipedia.org |

| DMPT-1¹ | C₉H₇N₁₁O₄ | 1.806 | 191 | 8610 | 30.2 | nih.govmdpi.com |

| DMPT-2² | C₉H₇N₁₁O₄ | 1.761 | 209 | 8450 | 28.6 | mdpi.com |

¹N,N-methylene bridged 5-aminotetrazole and 4-amino-3,5-dinitropyrazole ²Isomer of DMPT-1

The data in Table 1 illustrates how functionalization can enhance the properties of the 5-aminotetrazole core, achieving high densities and excellent detonation performance. nih.govmdpi.com

Development of Energetic Coordination Compounds

Tetrazole derivatives are excellent ligands for the construction of energetic coordination compounds (ECCs). wikipedia.org The nitrogen atoms of the tetrazole ring can coordinate with a variety of metal ions, creating stable complexes. These ECCs combine the high energy of the organic ligand with the properties of the metal center, leading to materials with tunable sensitivities and performance.

This compound can act as a ligand, coordinating to metal centers through one of the ring nitrogen atoms. The N-4 position is known to be basic and is often involved in metal binding. wikipedia.org The presence of the bulky and electron-withdrawing 2,4-dichlorophenyl group at the N-1 position would influence the electronic properties and steric environment of the tetrazole ring, thereby affecting the coordination geometry and stability of the resulting metal complexes.

The synthesis of ECCs allows for the fine-tuning of properties. By selecting different metal centers (e.g., copper, iron, cobalt) and anions (e.g., perchlorate, nitrate), the energetic performance and sensitivity to stimuli like impact, friction, and electrostatic discharge can be precisely controlled. For example, coordination compounds based on 1-amino-5-methyltetrazole have been investigated as potential lead-free primary explosives. The choice of ligand significantly alters the final properties of the ECC. While specific ECCs based on this compound are not documented in available literature, the principles of coordination chemistry suggest its potential in creating novel energetic materials with tailored characteristics.

Catalytic Applications

The unique electronic structure and coordination capabilities of the tetrazole ring also make its derivatives valuable in the field of catalysis.

Role of Tetrazole Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

Tetrazole derivatives serve as versatile ligands in both homogeneous and heterogeneous catalysis. nih.gov They can stabilize metal centers and influence their reactivity and selectivity in various organic transformations. The multiple nitrogen atoms of the tetrazole ring can act as coordination sites, forming stable complexes with transition metals that are active as catalysts.

In homogeneous catalysis, metal complexes with tetrazole-based ligands can be designed for specific reactions. The substituents on the tetrazole ring play a crucial role in modulating the steric and electronic environment of the metal center, thereby controlling the catalytic activity and selectivity.

For heterogeneous catalysis, tetrazole derivatives can be anchored onto solid supports, such as polymers or silica. This approach combines the high activity of homogeneous catalysts with the ease of separation and reusability of heterogeneous systems. For example, chitosan-supported tetrazole derivatives have been used as recyclable catalysts. rsc.org Zirconium-based magnetic nanoparticles functionalized with tetrazoles have also been developed as efficient and reusable catalysts for the synthesis of other tetrazole derivatives. chemistryresearches.ir

While the catalytic applications of this compound have not been specifically reported, its structure suggests potential in this area. The 2,4-dichlorophenyl group could provide steric bulk and influence the electronic properties of the ligand, which could be advantageous in tuning the performance of a metal-based catalyst.

Materials Science Innovations

Beyond energetic materials, tetrazole derivatives are being explored for the creation of novel functional materials with a wide range of properties and applications.

Exploration in Functional Materials

The high nitrogen content, thermal stability, and ability to form polymeric structures make 5-aminotetrazole derivatives attractive building blocks for advanced functional materials. nih.govnih.gov

One significant area of exploration is in the development of energetic polymers. By incorporating 5-aminotetrazole units into a polymer backbone, materials with high energy content can be created. These energetic binders are essential components in high-performance propellants and explosives. mdpi.comnih.gov For instance, an N-glycidyl-5-aminotetrazole homopolymer has been synthesized, demonstrating that the incorporation of aminotetrazole heterocycles into a polymer chain leads to high thermal stability and a significant enhancement in density and nitrogen content. mdpi.comnih.gov The 2,4-dichlorophenyl substituent of the title compound could further enhance properties such as density and thermal resistance in such polymers.

Another application of tetrazole derivatives is in gas-generating systems, such as those used in automotive airbags. wikipedia.org The rapid decomposition to produce a large volume of nitrogen gas is the key principle behind this application. The stability and decomposition characteristics of the tetrazole derivative are critical for reliable and safe performance.

The ability of tetrazoles to form stable complexes with metals also opens up possibilities in the design of functional coordination polymers or metal-organic frameworks (MOFs) with tailored porosity, catalytic activity, or photoluminescent properties. The photochemical transformations of tetrazole derivatives are also an area of active research, with potential applications in organic synthesis and materials science. nih.gov

Chemical Design Strategies and Bioisosterism in Chemical Spaces

The tetrazole ring is a well-established and widely used bioisostere for the carboxylic acid functional group in molecular design, particularly within medicinal chemistry. tandfonline.comresearchgate.nethilarispublisher.com Bioisosterism refers to the strategy of substituting one functional group with another that retains similar physicochemical properties, leading to comparable biological activity. The success of the tetrazole ring as a carboxylic acid surrogate stems from several key similarities in their properties. nih.gov

The acidity of 5-substituted-1H-tetrazoles is a primary factor, with pKa values typically in the range of 4.5 to 4.9, closely mimicking that of carboxylic acids. nih.gov This comparable acidity allows the tetrazole group to engage in similar ionic or hydrogen-bonding interactions as a carboxylate at physiological pH. nih.gov Structurally, the tetrazole ring is planar, another feature it shares with the carboxylic acid group. nih.gov

However, there are notable differences. The tetrazole group is slightly larger than a carboxylic acid. nih.gov A significant advantage of the tetrazole moiety is its enhanced metabolic stability; it is resistant to many biological transformations that carboxylic acids are susceptible to. tandfonline.comresearchgate.net Furthermore, the tetrazolate anion is more lipophilic than the corresponding carboxylate, which can improve properties like membrane penetration and bioavailability. nih.govacs.org The negative charge on the tetrazolate anion is delocalized over the five-membered ring, which creates a different electrostatic potential and charge distribution compared to a carboxylate. nih.gov This replacement has proven effective in numerous instances, leading to compounds with improved pharmacological profiles. tandfonline.comnih.gov

Table 1: Comparison of Carboxylic Acid and Tetrazole Moieties

| Feature | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) |

|---|---|---|

| Acidity (pKa) | ~4-5 rsc.org | ~4.5-4.9 nih.govnih.gov |

| Geometry | Planar nih.gov | Planar nih.gov |

| Lipophilicity of Anion | Lower | Higher (approx. 10-fold) acs.org |

| Metabolic Stability | Susceptible to reduction/conjugation tandfonline.com | Generally more resistant tandfonline.comresearchgate.net |

| Size | Smaller | Slightly larger nih.gov |

| Charge Delocalization | Over two oxygen atoms | Over five-membered ring system nih.gov |

In addition to mimicking carboxylic acids, the tetrazole ring serves as a valuable surrogate for the amide bond in the design of peptidomimetics. acs.orgnih.gov Specifically, a 1,5-disubstituted tetrazole is recognized as an effective mimic for a cis-amide bond conformation. acs.orgacs.org This application is critical in designing peptide analogs with modified properties, such as increased stability or altered receptor-binding profiles.

Amide bonds in peptides are susceptible to enzymatic degradation by proteases, which limits their therapeutic potential. nih.gov Replacing a labile amide bond with a metabolically stable tetrazole ring can significantly increase the molecule's resistance to hydrolysis and enzymatic cleavage. nih.gov

Structurally, the 1,5-disubstituted tetrazole ring enforces a planar geometry that closely resembles the planarity of the peptide bond. nih.govacs.org This conformational mimicry allows the peptidomimetic to retain a three-dimensional structure similar to that of the native peptide, which is often essential for biological activity. While the majority of amide bonds in peptides adopt a trans conformation, the ability of the 1,5-disubstituted tetrazole to mimic the less common but functionally important cis conformation is a key tool in chemical design. acs.org The synthesis of tetrazole-containing peptidomimetics can be achieved through various methods, including isocyanide-based multicomponent reactions (IMCRs), which allow for a high degree of structural diversity. nih.gov

Table 2: Comparison of Amide Bond and 1,5-Disubstituted Tetrazole Surrogate

| Feature | cis-Amide Bond | 1,5-Disubstituted Tetrazole |

|---|---|---|

| Conformational Mimicry | - | Effective surrogate for cis-amide acs.orgacs.org |

| Planarity | Planar | Planar nih.gov |

| Enzymatic Stability | Susceptible to protease cleavage nih.gov | Resistant to hydrolysis nih.gov |

| Dipole Moment | ~3.5 Debye | Higher than amide bond |

| Hydrogen Bonding | C=O is an H-bond acceptor; N-H is an H-bond donor | Ring nitrogens can act as weak H-bond acceptors nih.gov |

| Synthetic Access | Standard peptide coupling | Multicomponent reactions, cycloadditions nih.gov |

Corrosion Inhibition Studies: Theoretical and Adsorption Mechanism Investigations

Tetrazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including steel and aluminum, particularly in acidic environments. researchgate.netelectrochemsci.orgbhu.ac.in The inhibitory action of these compounds, including structures related to this compound, is primarily attributed to their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.netnih.gov

The mechanism of inhibition involves a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net The adsorption process is influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment. acs.org The presence of heteroatoms (nitrogen in the tetrazole ring and the amino group) and the aromatic phenyl ring in the structure of this compound are key features that facilitate this adsorption. electrochemsci.org The nitrogen atoms can donate lone-pair electrons to the vacant d-orbitals of the metal, forming coordinate bonds (chemisorption). researchgate.net The planar orientation of the phenyl and tetrazole rings can also lead to effective surface coverage. electrochemsci.org

Theoretical studies, primarily using Density Functional Theory (DFT), provide significant insights into the inhibition mechanism at a molecular level. acs.orgnih.govnih.gov These calculations help correlate the molecular structure of the inhibitor with its performance. Key quantum chemical parameters investigated include:

E(HOMO) (Energy of the Highest Occupied Molecular Orbital): Higher E(HOMO) values indicate a greater tendency for the molecule to donate electrons to the metal surface. researchgate.net

E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): Lower E(LUMO) values suggest a greater ability of the molecule to accept electrons from the metal. researchgate.net

Energy Gap (ΔE = E(LUMO) - E(HOMO)) : A smaller energy gap generally implies higher reactivity of the inhibitor molecule, which can lead to stronger adsorption and better inhibition efficiency. researchgate.netelectrochemsci.org

Adsorption studies often show that the process follows a specific isotherm model, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netbhu.ac.in The inhibition efficiency of tetrazole derivatives typically increases with concentration up to an optimal level. bhu.ac.innih.gov The type of substituents on the tetrazole and phenyl rings significantly impacts performance; electron-donating groups can enhance the inhibition efficiency by increasing the electron density on the molecule, thereby facilitating stronger adsorption. researchgate.netacs.org

Table 3: Key Parameters in Theoretical Corrosion Inhibition Studies

| Parameter | Significance in Corrosion Inhibition |

|---|---|

| E(HOMO) | Higher value indicates better electron-donating ability, enhancing adsorption. researchgate.net |

| E(LUMO) | Lower value indicates better electron-accepting ability, facilitating back-bonding. researchgate.net |

| Energy Gap (ΔE) | A smaller gap suggests higher molecular reactivity and potentially better inhibition. researchgate.netelectrochemsci.org |

| Dipole Moment (μ) | Higher value can correspond to better adsorption and inhibition performance. electrochemsci.org |

| Adsorption Energy (E_ads) | A large negative value indicates strong, spontaneous adsorption on the metal surface. nih.gov |

| Adsorption Isotherm | Describes the relationship between inhibitor concentration and surface coverage (e.g., Langmuir). researchgate.netbhu.ac.in |

Conclusion and Future Research Directions

Summary of Key Findings on 5-Amino-1-(2,4-dichlorophenyl)tetrazole

This compound is a distinct derivative within the aminotetrazole family. While detailed experimental research published specifically on this compound is limited, its fundamental properties can be established, and its behavior can be inferred from the well-documented chemistry of related 1-aryl-5-aminotetrazoles.

Structural and Physicochemical Properties: The key structural information for this compound has been cataloged, confirming its molecular identity. nih.gov

| Property | Data | Source |

| Molecular Formula | C₇H₅Cl₂N₅ | nih.gov |

| Molecular Weight | 230.05 g/mol | nih.gov |

| Stereochemistry | Achiral | nih.gov |

| InChIKey | WOEULINOTMQOJQ-UHFFFAOYSA-N | nih.gov |

Synthesis: A definitive, published synthesis for this compound is not readily available in the reviewed literature. However, the general and well-established route for creating 1,5-disubstituted aminotetrazoles involves the reaction of an appropriately substituted cyanamide (B42294) with an azide (B81097). The most plausible synthetic pathway would be a [3+2] cycloaddition reaction between 2,4-dichlorophenylcyanamide and hydrazoic acid (or a salt such as sodium azide in the presence of an acid). wikipedia.org This method is a cornerstone of tetrazole synthesis, though it presents challenges related to the handling of hydrazoic acid. wikipedia.org

Characterization: Spectroscopic characterization is essential for confirming the structure of synthesized tetrazole derivatives. ajol.info While specific spectra for this compound are not published, the expected data can be predicted based on analogous structures:

FT-IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, as well as vibrations corresponding to the C=N and N=N bonds within the tetrazole ring. scielo.org.za

NMR Spectroscopy: ¹H-NMR would show signals corresponding to the protons on the dichlorophenyl ring and the protons of the amino group. rsc.org The ¹³C-NMR spectrum would display a characteristic signal for the carbon atom within the tetrazole ring, typically in the range of 150-165 ppm, in addition to the signals from the aromatic ring carbons. rsc.orgchemicalbook.com

Challenges and Opportunities in the Synthesis and Characterization of Tetrazole Compounds

The synthesis and characterization of tetrazoles, including derivatives like this compound, present both persistent challenges and significant opportunities for innovation.

Challenges:

Use of Hazardous Reagents: The classical synthesis of 5-substituted tetrazoles often involves the [3+2] cycloaddition of nitriles with hydrazoic acid. Hydrazoic acid is highly toxic, volatile, and explosive, posing significant safety risks. wikipedia.org Generating it in situ from sodium azide and a strong acid is a common workaround, but this still requires careful control.

Reaction Conditions: Many traditional tetrazole syntheses require harsh conditions, such as the use of strong Lewis acids, high temperatures, and long reaction times, which can limit functional group tolerance. scielo.org.za

Isomer Separation: The synthesis of N-substituted tetrazoles can lead to the formation of regioisomers (e.g., 1,5- and 2,5-disubstituted tetrazoles), which can be difficult to separate and characterize. rsc.org

Characterization Complexity: The four nitrogen atoms in the tetrazole ring can lead to complex NMR spectra due to quadrupolar relaxation and tautomerism, sometimes resulting in weak or broad signals that complicate structural elucidation. researchgate.net

Opportunities:

Green Chemistry and Catalysis: There is a significant push towards developing safer and more environmentally friendly synthetic methods. This includes the use of heterogeneous catalysts, nanocatalysts (such as nano-TiCl₄·SiO₂), and metal-organic frameworks that can promote the reaction under milder conditions, improve yields, and be easily recovered and reused. scielo.org.zanih.gov

Multicomponent Reactions: One-pot multicomponent reactions, such as the Ugi tetrazole reaction, provide a highly efficient route to complex tetrazole derivatives from simple starting materials, reducing waste and saving time. ajol.info

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of 5-substituted 1H-tetrazoles.

Flow Chemistry: Continuous flow processes offer enhanced safety for handling hazardous intermediates like hydrazoic acid by generating and consuming them in small quantities in a closed system.

Future Prospects for Novel Chemical Entities and Advanced Applications in Materials and Catalysis

The unique properties of the tetrazole ring—namely its high nitrogen content, metabolic stability, and ability to act as a ligand—position it as a valuable scaffold for future research and development in materials science and catalysis.

Advanced Materials:

Energetic Materials: The high nitrogen content and positive heat of formation of many tetrazole derivatives make them prime candidates for high-energy-density materials (HEDMs) used in propellants and gas-generating systems, such as those in automotive airbags. nih.govnih.gov Research is focused on creating new tetrazole-based energetic polymers and salts that offer a superior balance of performance and stability. nih.govnih.gov

Polymers and MOFs: Tetrazoles are being incorporated into novel polymers and metal-organic frameworks (MOFs). nih.gov The nitrogen atoms of the tetrazole ring are excellent coordinating ligands for metal ions, allowing for the construction of functional materials for applications like gas storage (e.g., CO₂ capture) and separation. nih.gov

Catalysis:

Ligand Development: Tetrazole derivatives can act as versatile ligands in coordination chemistry. nih.gov By modifying the substituents on the tetrazole ring, chemists can tune the electronic and steric properties of metal complexes, influencing their catalytic activity and selectivity in various organic transformations. nih.gov

Organocatalysis: Chiral tetrazoles have shown promise as organocatalysts, for example, in asymmetric addition reactions to olefins. nih.gov Their acidic nature and ability to form hydrogen bonds are key features that can be exploited in catalyst design.

Nanocatalysis: The development of nanomaterials functionalized with tetrazole groups is an emerging area. nih.gov These materials combine the high surface area and reusability of nanocatalysts with the unique coordinating ability of the tetrazole moiety, offering new possibilities for efficient and sustainable catalytic systems. nih.gov

Q & A

Q. What are the standard synthetic routes for 5-Amino-1-(2,4-dichlorophenyl)tetrazole, and how do reaction conditions affect yield?

Methodological Answer: The compound is typically synthesized via cyclization reactions. A common method involves refluxing intermediates like 2,4-dichlorophenoxyacetic acid hydrazide in dimethyl sulfoxide (DMSO) for 18 hours, followed by crystallization in water-ethanol mixtures (yield: ~65%) . Alternative routes use glacial acetic acid as a catalyst for condensation with substituted benzaldehydes, requiring precise temperature control and reflux durations (4–6 hours) to optimize yields . Solvent choice (e.g., DMSO vs. ethanol) directly impacts reaction efficiency due to polarity effects on intermediate stabilization.

Q. Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., NH stretching at ~3200 cm⁻¹ for the tetrazole ring and amine group) .

- ¹H/¹³C NMR: Confirms substituent positions (e.g., aromatic protons from the 2,4-dichlorophenyl group appear as distinct doublets) .

- X-ray Diffraction (XRD): Resolves crystal packing and molecular geometry, critical for studying coordination chemistry applications .

- Melting Point Analysis: Validates purity (reported m.p. ranges: 141–143°C for analogous tetrazoles) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: The compound is classified as acutely toxic (Category 4 oral) and a skin/eye irritant. Key protocols include:

- Use of PPE (gloves, goggles) and fume hoods during synthesis .

- Neutralization of waste with dilute acetic acid before disposal.

- Emergency procedures: Immediate rinsing of exposed skin/eyes with water and medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across pharmacological studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, agonist concentrations). To address this:

- Perform comparative dose-response assays under standardized conditions (e.g., angiotensin II receptor binding studies using recombinant proteins) .

- Use structural analogs (e.g., 5-(biphenyl-4-yl)methyl derivatives) as controls to isolate the role of the 2,4-dichlorophenyl group .

- Validate findings with in silico docking simulations to correlate activity with molecular interactions .

Q. What strategies improve regioselectivity in synthesizing tetrazole derivatives with complex substituents?

Methodological Answer:

- Catalyst Optimization: Nano-TiCl₄·SiO₂ enhances regioselectivity in tetrazole formation by stabilizing transition states during azide-nitrile cycloadditions .

- Solvent-Free Conditions: Reduces side reactions (e.g., hydrolysis) and improves yields of 5-substituted tetrazoles .

- Microwave-Assisted Synthesis: Accelerates reaction kinetics, favoring the formation of thermodynamically stable regioisomers .

Q. How does the crystal structure of this compound inform its reactivity or supramolecular interactions?

Methodological Answer: XRD studies reveal:

- Hydrogen Bonding Networks: The amine group forms N–H···N bonds with adjacent tetrazole rings, influencing solubility and crystallinity .

- Planar Geometry: The 2,4-dichlorophenyl group adopts a coplanar orientation with the tetrazole ring, enhancing π-π stacking in coordination complexes .

- Halogen Bonding Potential: Chlorine atoms participate in weak Cl···N interactions, relevant for designing metal-organic frameworks (MOFs) .

Q. What computational methods are employed to predict the pharmacological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity and stability .

- Molecular Dynamics (MD) Simulations: Models binding affinities to targets like angiotensin receptors, accounting for ligand flexibility and solvation effects .

- QSAR Models: Correlate substituent electronegativity (e.g., Cl groups) with bioactivity using regression analysis of analog datasets .

Q. How can researchers analyze reaction by-products and intermediates during synthesis?

Methodological Answer:

- HPLC-MS: Identifies low-abundance intermediates (e.g., hydrazide precursors) and monitors reaction progress .

- TLC with Fluorescent Indicators: Tracks regioselectivity in multi-step syntheses (e.g., separation of 5-substituted vs. 1-substituted tetrazoles) .

- NMR Kinetic Studies: Measures real-time conversion rates using deuterated solvents (e.g., DMSO-d₆) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.